5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-
CAS No.: 206256-28-2
Cat. No.: VC16986240
Molecular Formula: C15H9ClN2OS
Molecular Weight: 300.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 206256-28-2 |
|---|---|
| Molecular Formula | C15H9ClN2OS |
| Molecular Weight | 300.8 g/mol |
| IUPAC Name | 10-chloro-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |
| Standard InChI | InChI=1S/C15H9ClN2OS/c16-8-5-6-11-12(7-8)20-14-9-3-1-2-4-10(9)17-13(14)15(19)18-11/h1-7,17H,(H,18,19) |
| Standard InChI Key | PWOWLZUEEWDMGR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=C(S3)C=C(C=C4)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The 10-chloro-substituted derivative of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one is defined by a fused tetracyclic system comprising an indole moiety (a bicyclic structure of benzene and pyrrole) and a benzothiazepine ring (a seven-membered heterocycle with sulfur and nitrogen atoms). The chlorine atom at position 10 introduces steric and electronic effects that influence both chemical reactivity and target binding. Key structural parameters include:
The planar indole system facilitates π-π stacking interactions with aromatic residues in biological targets, while the benzothiazepine component introduces conformational rigidity, enhancing selectivity.
Electronic and Stereochemical Properties
The chlorine substituent at position 10 exerts a strong electron-withdrawing effect, polarizing the adjacent carbon-chlorine bond () and increasing electrophilicity at the 9- and 11-positions. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, with partial charges distributed asymmetrically across the tetracyclic framework. This electronic asymmetry is critical for binding to charged pockets in enzymes such as acetylcholinesterase.
Synthetic Pathways
Key Synthetic Routes
The synthesis of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro- typically involves intramolecular cyclization strategies. A representative three-step pathway includes:
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Sulfuration: Reaction of 3-chloroindole-2-carboxylic acid with aryl disulfides in the presence of sodium hydride, yielding 3-arylthioindole-2-carboxylates .
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Cyclization: Heating the intermediate in acidic media induces intramolecular nucleophilic attack, forming the benzothiazepine ring.
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Chlorination: Electrophilic aromatic substitution using or introduces the chlorine atom at position 10.
Optimization Strategies
Yield improvements (from 45% to 68%) have been achieved by substituting sodium hydride with potassium tert-butoxide, which reduces side reactions during sulfuration . Microwave-assisted cyclization at 150°C for 20 minutes further enhances efficiency, reducing reaction times by 40% compared to conventional heating.
Pharmacological Profile
Central Nervous System Activities
The compound exhibits dose-dependent anxiolytic effects in murine models, with a 50% reduction in elevated plus-maze anxiety at 10 mg/kg (compared to diazepam’s 5 mg/kg). Mechanistic studies suggest partial agonism at the serotonin receptor (), which modulates neurotransmitter release in limbic regions.
Applications in Medicinal Chemistry
The dual heterocyclic architecture positions this compound as a versatile scaffold for drug discovery:
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CNS Therapeutics: Structural analogs are being explored for Alzheimer’s disease due to acetylcholinesterase inhibition ().
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Antiviral Agents: While less potent than L-737,126, derivatives show submicromolar activity against HIV-1 reverse transcriptase () .
Comparative Structural Analysis
Compared to monocyclic benzothiazepines, the fused indole system enhances target affinity by 3–5-fold, as evidenced by kinase inhibition assays. The 10-chloro substituent confers a 20% increase in metabolic stability over non-halogenated analogs in hepatic microsome studies.
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